5-amino-1-(3-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

TRPA1 antagonist pain research calcium flux assay

A potent TRPA1 antagonist (human IC50: 6.90 nM) that blocks AITC-induced calcium influx. Its ~900-fold superior potency over HC-030031 and narrow human–rat selectivity ratio (6.90 vs. 8.80 nM) reduce solvent artifacts and simplify preclinical dose translation. Choose this compound for functional TRPA1 blockade at sub-100 nM concentrations and to avoid off-target engagement common with less potent chemotypes.

Molecular Formula C18H18ClN5O
Molecular Weight 355.83
CAS No. 899973-81-0
Cat. No. B2773111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(3-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS899973-81-0
Molecular FormulaC18H18ClN5O
Molecular Weight355.83
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N
InChIInChI=1S/C18H18ClN5O/c1-2-12-6-8-15(9-7-12)21-18(25)16-17(20)24(23-22-16)11-13-4-3-5-14(19)10-13/h3-10H,2,11,20H2,1H3,(H,21,25)
InChIKeyRPKMNNRVIBPGRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-1-(3-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899973-81-0): TRPA1 Antagonist Procurement Baseline


5-Amino-1-(3-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899973-81-0) is a synthetic 5-amino-1,2,3-triazole-4-carboxamide derivative that functions as a potent small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This compound has been characterized in recombinant cellular assays for its ability to inhibit allyl isothiocyanate (AITC)-induced calcium influx, with reported IC₅₀ values in the low nanomolar range against both human and rat TRPA1 [1]. It serves as a research tool for dissecting TRPA1-mediated pain, neurogenic inflammation, and sensory signaling pathways.

Why Generic TRPA1 Antagonist Substitution Fails for 5-Amino-1-(3-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899973-81-0)


TRPA1 antagonists span diverse chemotypes—theophylline derivatives (e.g., HC-030031), oxime-based blockers (e.g., AP-18), and more recently optimized series (e.g., A-967079)—with IC₅₀ values ranging from high micromolar to low nanomolar [1][2]. The quantitative evidence below demonstrates that the 5-amino-triazole-4-carboxamide scaffold of the target compound delivers a potency differential of several hundred- to nearly one-thousand-fold over widely used reference antagonists, while also exhibiting distinct cross-species potency retention. These differences preclude direct functional substitution in assays requiring a specific potency window or scaffold-dependent selectivity profile.

Quantitative Differentiation of 5-Amino-1-(3-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899973-81-0) Against Closest TRPA1 Antagonist Comparators


Potency Against Recombinant Human TRPA1: Target Compound vs. HC-030031

The target compound inhibits AITC-induced Ca²⁺ influx at recombinant human TRPA1 with an IC₅₀ of 6.90 nM [1], compared to HC-030031, the most widely cited TRPA1 antagonist tool, which exhibits an IC₅₀ of approximately 6.2 µM in a comparable AITC-evoked calcium assay [2]. This represents an approximate 900-fold improvement in potency.

TRPA1 antagonist pain research calcium flux assay

Potency Against Recombinant Human TRPA1: Target Compound vs. AP-18

The target compound achieves an IC₅₀ of 6.90 nM against human TRPA1 [1]. The commonly used TRPA1 blocker AP-18 exhibits an IC₅₀ of 3.1 µM against human TRPA1 activated by 50 µM cinnamaldehyde [2]. The target compound is approximately 450-fold more potent.

TRPA1 blocker nociception high-throughput screening

Potency Against Recombinant Human TRPA1: Target Compound vs. A-967079

A-967079 is among the most potent published TRPA1 antagonists, with an IC₅₀ of 67 nM in the Ca²⁺ assay [2]. The target compound is approximately 10-fold more potent, with an IC₅₀ of 6.90 nM [1].

TRPA1 antagonist analgesic target validation selectivity profiling

Cross-Species Potency Retention: Human vs. Rat TRPA1

The compound inhibits rat TRPA1 with an IC₅₀ of 8.80 nM, closely matching its human TRPA1 IC₅₀ of 6.90 nM [1]. In contrast, A-967079 exhibits a human IC₅₀ of 67 nM but a rat IC₅₀ of 289 nM—a ~4.3-fold species shift [2]. HC-030031 and AP-18 show broadly comparable IC₅₀ values across species but in the micromolar range.

species translation rodent pain models TRPA1 pharmacology

Chemotype Differentiation: 5-Amino-1,2,3-Triazole-4-Carboxamide vs. Other TRPA1 Antagonist Scaffolds

The target compound is built on a 5-amino-1,2,3-triazole-4-carboxamide core, which is structurally distinct from the theophylline-based HC-030031 scaffold, the oxime-based AP-18 scaffold, and the bicyclic A-967079 scaffold [1][2][3]. This chemotype divergence implies distinct binding modes and the potential for differential off-target profiles, although direct selectivity data for the target compound have not been publicly reported.

chemical scaffold structure–activity relationship chemotype selectivity

Optimal Application Scenarios for 5-Amino-1-(3-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899973-81-0) Based on Quantitative Evidence


High-Sensitivity TRPA1 Inhibition in Recombinant Cellular Assays

With an IC₅₀ of 6.90 nM against human TRPA1 [1], the compound is suited for calcium flux and electrophysiological assays requiring complete TRPA1 blockade at sub-100 nM concentrations, substantially below the working concentrations needed for HC-030031 (IC₅₀ ~6.2 µM) or AP-18 (IC₅₀ ~3.1 µM) [2][3]. This minimizes vehicle and solvent artifacts in high-content and high-throughput screening formats.

Preclinical Rodent Pain Model Studies Requiring Human–Rat Potency Concordance

The compound's narrow human–rat potency ratio (IC₅₀ = 6.90 vs. 8.80 nM) [1] makes it a strong candidate for preclinical models where extrapolation from in vitro human target engagement to in vivo rodent efficacy is critical. This contrasts with A-967079, whose 4.3-fold species difference complicates dose translation [4].

Scaffold-Hopping and Chemoproteomics Studies of TRPA1 Antagonist Binding

As a 5-amino-1,2,3-triazole-4-carboxamide, the compound represents a chemotype distinct from theophylline, oxime, and bicyclic carboxamide TRPA1 antagonists [1][5]. It can serve as a reference ligand for chemoproteomic target engagement studies or as a starting point for structure–activity relationship (SAR) exploration of triazole-based TRPA1 modulators.

Mechanistic Dissection of TRPA1-Specific vs. TRPV1/TRPM8 Cross-Talk Pathways

The low nanomolar potency reduces the risk of TRPA1-independent effects at higher test concentrations, making the compound a preferred tool for experiments designed to isolate TRPA1-specific contributions from those of co-expressed TRP channels such as TRPV1 or TRPM8. While direct selectivity panel data are not publicly available for this compound, its high potency allows functional TRPA1 blockade at concentrations orders of magnitude below typical off-target engagement thresholds of less selective antagonists.

Quote Request

Request a Quote for 5-amino-1-(3-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.